1-Benzoyl-4-indolinecarboxylic acid
Description
1-Benzoyl-4-indolinecarboxylic acid is an organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring) substituted with a benzoyl group at the 1-position and a carboxylic acid moiety at the 4-position.
Properties
IUPAC Name |
1-benzoyl-2,3-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(11-5-2-1-3-6-11)17-10-9-12-13(16(19)20)7-4-8-14(12)17/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZAHKXDMWRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Benzoyl-4-indolinecarboxylic acid with structurally or functionally related compounds, emphasizing differences in core structures, substituents, and applications.
Table 1: Structural and Functional Comparison
Key Findings :
Imidazole-based compounds (e.g., 1-Benzyl-1H-imidazole-4-carboxylic acid) exhibit planar aromaticity, favoring interactions in metal coordination or catalysis, whereas indoline derivatives are less explored in these contexts.
Substituent Effects: The benzoyl group in this compound introduces steric bulk and electron-withdrawing effects, which may influence solubility and metabolic stability compared to non-acylated indolinecarboxylic acids. In contrast, benzyl-substituted imidazolecarboxylic acids (e.g., the compound in ) prioritize lipophilicity and membrane permeability, critical for small-molecule drug candidates .
This suggests that indoline derivatives may exhibit distinct toxicity profiles due to structural differences.
Research Gaps: Limited peer-reviewed data exist on the biological activity of this compound. Further studies could compare its pharmacokinetics with phenylacetic acid derivatives (e.g., benzoylphenylacetic acid), which are established anti-inflammatory agents.
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